molecular formula C22H17ClN2O2S B4650852 5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No. B4650852
M. Wt: 408.9 g/mol
InChI Key: GEQXKRZNUFXHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. This compound is synthesized through a complex process and has several biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation and cancer development. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response in the body. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments is its specificity. It has been shown to selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving 5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine. One area of research is in the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another area of research is in the study of its potential applications in material science, where it has been found to have interesting optical and electronic properties. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the body.

Scientific Research Applications

5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several potential applications in scientific research. One of the most promising areas of research is in the field of medicine, where this compound has been found to have significant anti-inflammatory and anti-cancer properties. It has also been used as a tool for studying the mechanism of action of various drugs and their effects on the body.

properties

IUPAC Name

5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-26-18-13-9-17(10-14-18)24-22-25-20(15-5-3-2-4-6-15)21(28-22)27-19-11-7-16(23)8-12-19/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQXKRZNUFXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
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5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
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5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
Reactant of Route 4
5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
Reactant of Route 5
5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
Reactant of Route 6
5-(4-chlorophenoxy)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

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